2-(2-bromo-4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that features a combination of bromine, ethyl, phenoxy, oxadiazole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 4-ethylphenol to form 2-bromo-4-ethylphenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
Oxadiazole Formation: The next step involves the synthesis of the oxadiazole ring. This can be achieved by reacting 3-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the oxadiazole derivative. This is typically achieved through a nucleophilic substitution reaction, where the phenoxy intermediate reacts with an acetamide derivative in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-bromo-4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It can be employed in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
- 2-(2-bromo-4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
- 2-(2-bromo-4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
Uniqueness
The uniqueness of 2-(2-bromo-4-ethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H26BrN3O3 |
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Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C23H26BrN3O3/c1-5-17-9-10-20(19(24)12-17)29-14-22(28)27(15(2)3)13-21-25-23(26-30-21)18-8-6-7-16(4)11-18/h6-12,15H,5,13-14H2,1-4H3 |
InChI Key |
PBLSQQXWOZYWEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=CC(=C3)C)C(C)C)Br |
Origin of Product |
United States |
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